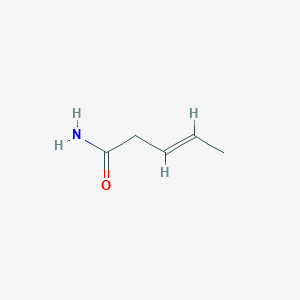
(E)-pent-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentenamide, (3E)-: is an organic compound with the molecular formula C5H9NO. It is a type of amide, specifically an unsaturated amide, characterized by the presence of a double bond between the third and fourth carbon atoms in the pentenamide chain. The (3E) notation indicates the configuration of the double bond, where the substituents on the double-bonded carbons are on opposite sides, giving it an “E” (entgegen) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pentenamide, (3E)- can be synthesized through various methods. One common approach involves the reaction of 3-pentenoic acid with ammonia or an amine under dehydrating conditions to form the amide bond. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) or a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of 3-Pentenamide, (3E)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Pentenamide, (3E)- undergoes various chemical reactions, including:
Oxidation: The double bond in 3-Pentenamide, (3E)- can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides.
Scientific Research Applications
3-Pentenamide, (3E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis in biological systems.
Medicine: Research on 3-Pentenamide, (3E)- includes its potential use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pentenamide, (3E)- involves its interaction with various molecular targets. The amide bond can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the (3E) configuration also affects the compound’s chemical behavior, particularly in reactions involving addition or substitution.
Comparison with Similar Compounds
(3E)-N-Methyl-3-pentenamide: Similar structure but with a methyl group attached to the nitrogen atom.
3-Pentenamide, (3Z)-: Similar structure but with the double bond in the “Z” (zusammen) configuration.
3-Hexenamide: Similar structure but with an additional carbon in the chain.
Uniqueness: 3-Pentenamide, (3E)- is unique due to its specific double bond configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different reaction pathways and products compared to its isomers or other similar compounds.
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(E)-pent-3-enamide |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7)/b3-2+ |
InChI Key |
LARRNBYMHFLZKK-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC(=O)N |
Canonical SMILES |
CC=CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















